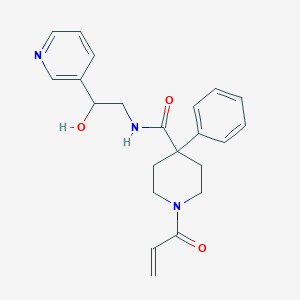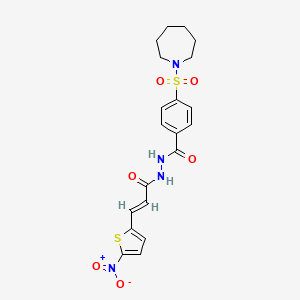
(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide, also known as ANTA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANTA is a hydrazide derivative that has shown promising results in various studies, making it a potential candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Evaluation
A study on a similar compound, ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate, highlights the use of spectroscopic techniques like NMR, Mass, UV-Visible, Emission, FT-IR, and TD-DFT for analyzing electronic excitations and photoluminescent behavior. This provides insights into the molecular interactions and hydrogen bonding within similar compounds (Singh, Kumar, Rawat, & Srivastsva, 2013).
Antimicrobial and Anti-inflammatory Properties
Compounds like dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, derived from similar structures, exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. This indicates potential medicinal applications for (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide in similar fields (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).
Synthesis of Thiophene-fused Azepino[5,4,3-cd]indoles
Interaction studies involving similar compounds have led to the synthesis of thiophene-fused Azepino[5,4,3-cd]indoles, showcasing the synthetic versatility of these molecules in creating complex structures with potential medicinal activities (Moosa, Safieh, & El-Abadelah, 2002).
Catalytic and DNA Binding Activities
Research on new Schiff base ligands similar to (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide demonstrates their catalytic, DNA binding, and antibacterial activities. These findings suggest potential applications in biochemistry and molecular biology (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
Spectroscopic Characterization and Biological Screening
Similar Schiff base hydrazones have been synthesized and characterized, providing insights into their antimicrobial activities and potential as antioxidants. These properties are crucial for developing new therapeutic agents (Yadav, Sharma, & Devi, 2021).
PKB Inhibitors Optimization
Studies on azepane derivatives related to (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide have led to the development of protein kinase B inhibitors, highlighting the compound's relevance in drug discovery and medicinal chemistry (Breitenlechner et al., 2004).
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c25-18(11-7-16-8-12-19(31-16)24(27)28)21-22-20(26)15-5-9-17(10-6-15)32(29,30)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQQXVOJAVTLHN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2515886.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)
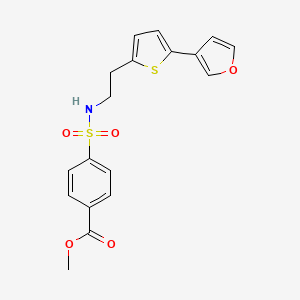
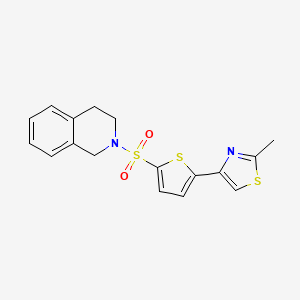
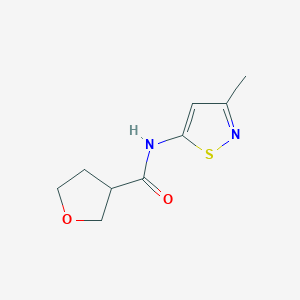
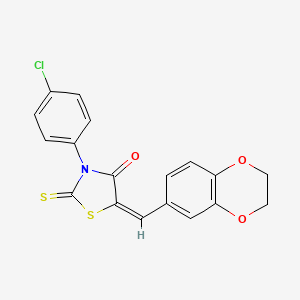
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)
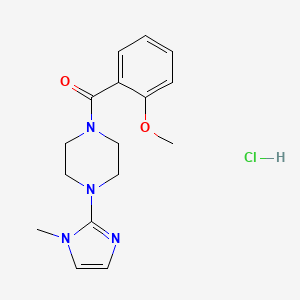
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)
